molecular formula C15H13ClN2O4 B5556865 2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5556865
M. Wt: 320.73 g/mol
InChI Key: RZPBRVBASJZSSU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. It features a chlorophenoxy group and a nitrophenyl group, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-chlorophenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.

Major Products

    Reduction: 2-(2-aminophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with enzymes or receptors, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-phenylacetamide: Lacks the nitro group, making it less reactive in redox reactions.

    2-(2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide: Contains a methyl group instead of a chlorine atom, altering its chemical properties.

Uniqueness

2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both a chlorophenoxy and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-6-7-11(18(20)21)8-13(10)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBRVBASJZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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